1-benzyl-4-ethynyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-benzyl-4-ethynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,3-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUXOAYMPIOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-benzyl-4-ethynyl-1H-pyrazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-benzyl-4-ethynyl-1H-pyrazole
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a critical component in drug design.[2] Within this class, N-benzylated pyrazoles have garnered significant attention, particularly as potent kinase inhibitors. For instance, derivatives of the 1-benzyl-1H-pyrazole core have been successfully developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and a therapeutic target for inflammatory diseases like pancreatitis.[3]
The strategic introduction of a terminal alkyne—an ethynyl group—at the C4 position transforms the 1-benzyl-1H-pyrazole scaffold from a mere pharmacophore into a highly versatile chemical biology tool and synthetic building block. The ethynyl group serves as a powerful and reactive handle for a suite of modern, high-efficiency chemical transformations.
This technical guide provides an in-depth analysis of 1-benzyl-4-ethynyl-1H-pyrazole, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, investigate its key chemical reactions with a focus on field-proven applications, and discuss its strategic importance in the landscape of drug discovery.
Physicochemical Properties
The foundational chemical and physical properties of 1-benzyl-4-ethynyl-1H-pyrazole are summarized below. These values are critical for designing experimental conditions, including solvent selection, purification strategies, and analytical characterization.
| Property | Value | Rationale / Comments |
| Chemical Structure | ![]() | The structure features a planar 5-membered pyrazole ring, an N1-substituted benzyl group, and a C4-substituted terminal alkyne. |
| Molecular Formula | C₁₂H₁₀N₂ | Derived from the elemental composition. |
| Molecular Weight | 182.22 g/mol | Calculated based on the molecular formula. Essential for stoichiometric calculations in synthesis. |
| Appearance | Expected to be a white to off-white solid. | Based on the physical state of its common precursor, 1-benzyl-4-iodo-1H-pyrazole, which is a solid with a melting point of 62-66 °C.[4] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone, DMF). | The combination of aromatic rings and the pyrazole core confers good solubility in a range of organic media. Expected to be poorly soluble in water. |
| CAS Number | Not definitively assigned. | As a specialized building block, it may not have a unique CAS registry number. Its precursor, 1-benzyl-4-iodo-1H-pyrazole, is CAS 50877-42-4.[4] |
Spectroscopic Characterization Profile (Predicted)
Direct experimental data is not broadly published; however, based on the structure, the following spectroscopic signatures are anticipated and would be used to confirm its identity and purity after synthesis.
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.5-7.6 ppm (s, 1H): Proton on C5 of the pyrazole ring.
-
δ ~7.3-7.4 ppm (m, 5H): Protons of the phenyl ring from the benzyl group.
-
δ ~7.2 ppm (s, 1H): Proton on C3 of the pyrazole ring.
-
δ ~5.3 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ ~3.1 ppm (s, 1H): Acetylenic proton (-C≡C-H).
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~135-140 ppm: Quaternary carbon of the phenyl ring and C5 of the pyrazole.
-
δ ~127-129 ppm: CH carbons of the phenyl ring.
-
δ ~80-85 ppm: Quaternary alkyne carbon (-C ≡CH).
-
δ ~70-75 ppm: Terminal alkyne carbon (-C≡C H).
-
δ ~55 ppm: Methylene carbon (-CH₂-).
-
δ ~95-100 ppm: C4 of the pyrazole ring.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3300 cm⁻¹: Sharp, characteristic C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹: Weak but sharp C≡C stretch.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretches.
-
Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole
The most reliable and industrially scalable approach to synthesizing this compound is via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is a cornerstone of modern organic synthesis.[5] The logical precursor for this transformation is the commercially available 1-benzyl-4-iodo-1H-pyrazole .[4][6]
The synthesis is best performed in two stages: coupling with a silyl-protected alkyne to prevent self-coupling, followed by a straightforward deprotection step.
Caption: Synthetic workflow for 1-benzyl-4-ethynyl-1H-pyrazole.
Detailed Experimental Protocol
Expertise in Action: This two-step protocol is superior to a direct coupling with acetylene gas, which is hazardous and difficult to handle. Using trimethylsilylacetylene (TMSA) provides a liquid, stable source of the ethynyl group. The subsequent deprotection under mild basic conditions with potassium carbonate is highly selective and clean, often requiring minimal purification.
Step 1: Synthesis of 1-benzyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-benzyl-4-iodo-1H-pyrazole (1.0 eq, CAS 50877-42-4).[4]
-
Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the solids. To this mixture, add triethylamine (Et₃N, 3.0 eq), which acts as both a base and a scavenger for the HI byproduct.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the TMS-protected product as a solid or oil.
Step 2: Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole (Final Product)
-
Setup: Dissolve the purified product from Step 1 in methanol.
-
Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction: Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Final Product: Concentrate the filtrate to yield the final product, 1-benzyl-4-ethynyl-1H-pyrazole, which can be further purified by recrystallization if necessary.
Chemical Reactivity: A Gateway to Molecular Diversity
The terminal alkyne is the epicenter of this molecule's reactivity, making it a prime substrate for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]
Trustworthiness of the Method: The CuAAC reaction is renowned for its reliability, high yields, stereospecificity, and tolerance of a vast array of functional groups. It proceeds under mild, often aqueous, conditions.[7] The resulting 1,2,3-triazole ring is exceptionally stable, acting as a robust and biologically inert linker. This makes the reaction an invaluable tool in drug discovery for rapidly generating libraries of compounds and for bioconjugation applications.[8][9]
Caption: The CuAAC 'Click' Reaction with 1-benzyl-4-ethynyl-1H-pyrazole.
Detailed Protocol for a Typical CuAAC Reaction
Expertise in Action: The use of copper(II) sulfate with a reducing agent like sodium ascorbate is a standard and convenient method to generate the active Cu(I) catalyst in situ. This avoids handling potentially unstable Cu(I) salts. A t-BuOH/H₂O solvent system is excellent for accommodating both nonpolar organic substrates and the polar catalyst salts.
-
Setup: In a vial, dissolve 1-benzyl-4-ethynyl-1H-pyrazole (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and sodium ascorbate (0.1 eq).
-
Reaction Initiation: Add the copper sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution. A color change is often observed.
-
Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. If the product precipitates, it can be collected by filtration.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The resulting triazole product is often pure enough for subsequent use, but can be purified by silica gel chromatography or recrystallization if needed.
Applications in Drug Discovery and Chemical Biology
The true value of 1-benzyl-4-ethynyl-1H-pyrazole lies in the synergy between its biologically relevant core and its synthetically versatile handle.
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An In-Depth Technical Guide to the NMR Spectral Data of 1-benzyl-4-ethynyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-benzyl-4-ethynyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not only the spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling constants, ensuring a thorough understanding for researchers in the field.
Molecular Structure and Key NMR-Active Nuclei
The structural integrity of any NMR analysis is predicated on a clear understanding of the molecule's framework. 1-benzyl-4-ethynyl-1H-pyrazole comprises a pyrazole ring substituted at the N1 position with a benzyl group and at the C4 position with an ethynyl group. The key NMR-active nuclei for our analysis are ¹H and ¹³C.
Molecular Structure of 1-benzyl-4-ethynyl-1H-pyrazole
Caption: Molecular structure of 1-benzyl-4-ethynyl-1H-pyrazole.
Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole
A plausible synthetic route to 1-benzyl-4-ethynyl-1H-pyrazole involves a multi-step process, beginning with the protection of the pyrazole NH-fragment, followed by iodination and subsequent Sonogashira coupling with a protected acetylene, and finally deprotection.
Experimental Protocol:
A common method for the synthesis of similar pyrazole derivatives involves the following conceptual steps[1][2][3]:
-
N-Benzylation of Pyrazole: Pyrazole is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.
-
Iodination of 1-benzyl-1H-pyrazole: The resulting 1-benzyl-1H-pyrazole is then regioselectively iodinated at the 4-position using an iodinating agent like N-iodosuccinimide (NIS) in a solvent such as acetonitrile. The product, 1-benzyl-4-iodo-1H-pyrazole, is a known compound.
-
Sonogashira Coupling: The 1-benzyl-4-iodo-1H-pyrazole is then subjected to a Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Deprotection: The resulting silyl-protected alkyne is then deprotected using a reagent like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield the final product, 1-benzyl-4-ethynyl-1H-pyrazole.
Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 1-benzyl-4-ethynyl-1H-pyrazole.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1-benzyl-4-ethynyl-1H-pyrazole is predicted to exhibit distinct signals corresponding to the protons of the pyrazole ring, the benzyl group, and the terminal alkyne. The expected chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (pyrazole) | ~7.5 - 7.8 | Singlet (s) | - | 1H |
| H-5 (pyrazole) | ~7.8 - 8.1 | Singlet (s) | - | 1H |
| Benzyl CH₂ | ~5.3 - 5.5 | Singlet (s) | - | 2H |
| Phenyl H (ortho, meta, para) | ~7.2 - 7.4 | Multiplet (m) | - | 5H |
| Ethynyl H | ~3.0 - 3.2 | Singlet (s) | - | 1H |
Note: Predicted values are based on analysis of structurally similar compounds and general NMR principles. The solvent is assumed to be CDCl₃.
Rationale for Chemical Shift Assignments:
-
Pyrazole Protons (H-3 and H-5): In N-substituted pyrazoles, the protons at positions 3 and 5 typically appear as singlets in the aromatic region.[4][5][6] The electron-withdrawing nature of the adjacent nitrogen atoms deshields these protons, causing them to resonate at a relatively downfield position. The H-5 proton is often slightly more downfield than the H-3 proton due to its proximity to the N-benzyl group.
-
Benzyl CH₂ Protons: The methylene protons of the benzyl group are adjacent to the pyrazole ring's nitrogen atom, which deshields them, leading to a chemical shift around 5.3-5.5 ppm.[7] This is a characteristic singlet for the benzylic protons.
-
Phenyl Protons: The five protons of the phenyl ring of the benzyl group will appear as a multiplet in the aromatic region, typically between 7.2 and 7.4 ppm, which is a standard range for monosubstituted benzene rings.[8]
-
Ethynyl Proton: The terminal acetylenic proton is shielded by the magnetic anisotropy of the triple bond, causing it to resonate at a significantly upfield position compared to other vinylic or aromatic protons, generally in the range of 3.0-3.2 ppm.[9][10][11]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~138 - 142 |
| C-4 (pyrazole) | ~105 - 110 |
| C-5 (pyrazole) | ~128 - 132 |
| Benzyl CH₂ | ~54 - 58 |
| Phenyl C (ipso) | ~135 - 138 |
| Phenyl C (ortho, meta, para) | ~127 - 129 |
| Ethynyl C (C-4 attached) | ~80 - 85 |
| Ethynyl C (terminal) | ~75 - 80 |
Note: Predicted values are based on analysis of structurally similar compounds and general NMR principles. The solvent is assumed to be CDCl₃.
Rationale for Chemical Shift Assignments:
-
Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are characteristic of five-membered aromatic heterocycles.[4][12] C-3 and C-5 are deshielded by the adjacent nitrogen atoms and appear further downfield compared to C-4. The C-4 carbon, being attached to the ethynyl group, will have its chemical shift influenced by this substituent.
-
Benzyl CH₂ Carbon: The benzylic carbon atom resonates in the aliphatic region, typically around 54-58 ppm.
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the one attached to the methylene group) being slightly downfield.
-
Ethynyl Carbons: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 75-85 ppm. The carbon directly attached to the pyrazole ring is expected to be slightly more downfield than the terminal carbon.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra for 1-benzyl-4-ethynyl-1H-pyrazole, the following general protocol should be followed.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
NMR Data Acquisition and Analysis Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion and Future Perspectives
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for 1-benzyl-4-ethynyl-1H-pyrazole. The provided chemical shifts and structural assignments are based on established principles of NMR spectroscopy and data from analogous compounds. Experimental verification of these predictions is a crucial next step for any researcher working with this molecule. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would provide definitive confirmation of the assignments and offer deeper insights into the molecular structure and connectivity. The availability of a comprehensive and well-understood NMR dataset is fundamental for the quality control, reaction monitoring, and structural elucidation essential for the advancement of drug discovery and materials science projects involving this and related pyrazole derivatives.
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ResearchGate. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]
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The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Table 4 from Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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RSIS International. (n.d.). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Retrieved from [Link]
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ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (n.d.). Retrieved from [Link]
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A Deep Dive into GSK1016790A: A Potent and Selective TRPV4 Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK1016790A (CAS Number: 905751-62-4), a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document synthesizes key findings from peer-reviewed literature, presenting quantitative data, detailed experimental methodologies, and visualizations of complex signaling pathways to support researchers in utilizing this powerful pharmacological tool.
Introduction: The Significance of GSK1016790A in TRPV4 Research
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective, calcium-permeable cation channel involved in a multitude of physiological processes.[1][2][3] It acts as a polymodal sensor, responding to a wide array of stimuli including osmotic pressure, moderate heat, mechanical stress, and endogenous ligands.[1][3] Given its ubiquitous expression in tissues such as the kidneys, lungs, vascular endothelium, and nervous system, TRPV4 has emerged as a critical player in diverse functions ranging from osmoregulation to mechanosensation and inflammatory responses.[1][3][4]
The study of TRPV4 has been significantly advanced by the discovery of GSK1016790A.[1][5] This small molecule has been identified as a highly potent and selective activator of TRPV4, far surpassing earlier agonists like 4α-phorbol 12,13-didecanoate (4α-PDD) in both specificity and potency.[1][5] This makes GSK1016790A an invaluable tool for elucidating the precise roles of TRPV4 in health and disease, and for exploring its potential as a therapeutic target.[2][5][6]
Core Mechanism of Action: Direct Channel Gating and Calcium Influx
GSK1016790A functions as a direct agonist of the TRPV4 channel.[6] Its binding to the channel induces a conformational change, leading to the opening of the ion pore. This allows for the influx of cations, with a notable permeability to calcium (Ca²⁺).[6][7] The resultant rapid increase in intracellular calcium concentration ([Ca²⁺]i) is the foundational event that triggers a cascade of downstream signaling pathways.[6][8] The specificity of GSK1016790A for TRPV4 has been robustly demonstrated in studies where cells lacking TRPV4 expression show no response to the compound, and its effects are blocked by TRPV4 antagonists.[1][6]
Upon activation by GSK1016790A, the TRPV4 channel exhibits a characteristic electrophysiological profile. Whole-cell patch-clamp recordings in cells expressing TRPV4 show that application of GSK1016790A evokes both inward and outward currents with a characteristic outward rectification at positive voltages.[1] Interestingly, the channel undergoes a rapid, partial desensitization in the continued presence of the agonist.[1][9] This desensitization appears to be a complex process, partially attributed to channel endocytosis from the plasma membrane, and is notably independent of calcium influx.[1][9]
Quantitative Potency of GSK1016790A
GSK1016790A is distinguished by its high potency, with EC₅₀ values typically in the low nanomolar range. This makes it a highly effective tool for activating TRPV4 channels both in vitro and in vivo. The precise potency can vary depending on the cell type and species from which the TRPV4 channel is expressed.
| Parameter | Cell Type | Species | Value |
| EC₅₀ for Ca²⁺ Influx | HEK cells expressing TRPV4 | Human | 2.1 nM[7] |
| HEK cells expressing TRPV4 | Mouse | 18 nM[7] | |
| HeLa cells expressing TRPV4 | Human | 3.3 nM[6] | |
| Choroid plexus epithelial cells | Not Specified | 34 nM[6] |
Downstream Signaling Pathways and Cellular Responses
The initial influx of calcium through the activated TRPV4 channel initiates a diverse array of downstream signaling events. The specific pathways engaged are context-dependent, varying with cell type and physiological conditions.
Regulation of Vascular Tone
In endothelial cells, GSK1016790A-mediated TRPV4 activation is a key event in vasodilation.[6][10] The influx of Ca²⁺ leads to the activation of downstream kinases, including Akt and AMP-activated protein kinase (AMPK).[6] These kinases subsequently phosphorylate and activate endothelial nitric oxide synthase (eNOS), which in turn produces nitric oxide (NO).[6] NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.[6][10]
GSK1016790A-induced eNOS activation pathway in endothelial cells.
Channel Trafficking and Desensitization
Prolonged exposure to GSK1016790A leads to a dynamic regulation of TRPV4 channel expression at the plasma membrane.[1][5] The initial activation and Ca²⁺ influx trigger a signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[5][11] This pathway ultimately leads to the endocytosis of TRPV4 channels, which are then trafficked to recycling endosomes.[5][11] This internalization process contributes to the observed desensitization of the cellular response to sustained agonist stimulation.[1][5]
Simplified workflows for key experimental protocols.
In Vivo Studies
GSK1016790A has also been utilized in animal models to investigate the systemic effects of TRPV4 activation. For instance, intravenous administration in rodents has been shown to cause dose-dependent changes in blood pressure, demonstrating the role of TRPV4 in cardiovascular regulation. [12]Such studies require careful dose-response characterization and appropriate vehicle controls.
Conclusion and Future Directions
GSK1016790A has proven to be an indispensable pharmacological tool for dissecting the multifaceted roles of the TRPV4 channel. [2][5][6]Its high potency and selectivity have enabled researchers to link TRPV4 activation to a wide range of cellular responses, from vasodilation to ion channel trafficking. [5][6]The experimental frameworks outlined in this guide provide a solid foundation for further investigations into TRPV4 signaling in both physiological and pathological contexts.
Future research will likely focus on leveraging the understanding gained from using GSK1016790A to develop novel therapeutic strategies. Given the involvement of TRPV4 in conditions such as pain, inflammation, and cardiovascular diseases, the targeted modulation of this channel holds significant promise. A thorough understanding of the mechanistic actions of compounds like GSK1016790A is the critical first step in the journey toward translating basic research into clinical applications.
References
-
Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]
-
Gendron, F. P., Boudreault, E., R-Bordeleau, P., & Blais, D. (2021). Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. American Journal of Physiology-Heart and Circulatory Physiology, 320(5), H1838–H1852. [Link]
- BenchChem. (2025). The Agonist GSK1016790A: A Deep Dive into its Mechanism of Action on TRPV4 Channels. BenchChem Technical Support.
-
Baratchi, S., Zaldivia, M. T., Wallert, M., McIntyre, P., & Mitchell, A. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]
-
D'Antoni, M. L., Hyman, A. L., & Kadowitz, P. J. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 307(4), H566–H575. [Link]
-
Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(2), e16713. [Link]
-
Baratchi, S., Zaldivia, M. T., Wallert, M., McIntyre, P., & Mitchell, A. (2019). The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. ResearchGate. [Link]
-
Baratchi, S., Zaldivia, M. T., Wallert, M., McIntyre, P., & Mitchell, A. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10. [Link]
-
Nilius, B., & Flockerzi, V. (Eds.). (2014). TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Springer. [Link]
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Speer, C. M., Singh, R., Cui, J., Johnson, C. M., & O'Donnell, M. E. (2021). Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. American Journal of Physiology-Cell Physiology, 321(4), C695–C711. [Link]
-
Monash University. (2026). TRPV4 promotes the cGAS-STING signalling pathway in macrophages. [Link]
-
Mick, E., & Tsvilovskyy, V. (2020). TRPV4—A Missing Link Between Mechanosensation and Immunity. Frontiers in Immunology, 11. [Link]
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- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: 1-Benzyl-4-ethynyl-1H-pyrazole for Advanced Bioconjugation
Introduction: The Need for Precision in Bioconjugation
Bioconjugation, the science of covalently linking molecules to biomolecules such as proteins, peptides, or nucleic acids, is a cornerstone of modern biomedical research and therapeutic development.[1][2] From antibody-drug conjugates (ADCs) to advanced imaging agents, the ability to create stable, well-defined bioconjugates is paramount. The advent of "click chemistry" revolutionized this field by providing a set of reactions that are rapid, selective, and high-yielding under aqueous conditions.[2][3]
At the forefront of this chemical revolution is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins an azide and a terminal alkyne to form a highly stable 1,2,3-triazole linkage.[2][4][5] The choice of the alkyne-containing reagent is critical for the success of the CuAAC reaction. This guide focuses on a particularly effective reagent, 1-benzyl-4-ethynyl-1H-pyrazole , detailing its unique properties and providing robust protocols for its application in bioconjugation workflows.
Reagent Profile: 1-Benzyl-4-ethynyl-1H-pyrazole
The structure of 1-benzyl-4-ethynyl-1H-pyrazole is key to its utility in bioconjugation.
-
Terminal Alkyne: The ethynyl group (-C≡CH) is the reactive handle for the CuAAC reaction. Its terminal position is essential for efficient copper-catalyzed click chemistry.[5]
-
Pyrazole Core: The pyrazole ring is a stable aromatic heterocycle. Pyrazole derivatives are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry.[6][7] Its inclusion in the linker can impart favorable properties to the final conjugate.
-
Benzyl Group: The N-benzyl group provides a degree of hydrophobicity and steric bulk, which can influence the reagent's solubility and interaction with the target biomolecule.
Causality Behind its Efficacy: The pyrazole nucleus, being a stable heterocyclic system, provides a rigid and predictable spacer between the biomolecule and the conjugated partner. This rigidity can be advantageous in applications where precise distancing is required, such as in FRET-based assays or in the design of linkers for ADCs.
Mechanism of Action: The CuAAC Reaction
The CuAAC reaction is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates.[5][8] This catalytic cycle is what makes the reaction so efficient and specific, with rate accelerations of up to 10⁸ compared to the uncatalyzed reaction.[9]
Key Steps:
-
Copper(I) Acetylide Formation: The active Cu(I) catalyst coordinates with the terminal alkyne of 1-benzyl-4-ethynyl-1H-pyrazole, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide complex.[8]
-
Azide Coordination: The azide-modified biomolecule then coordinates to the copper center.
-
Cycloaddition: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.
-
Rearomatization & Product Release: The intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[8]
Sources
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- 9. Click Chemistry [organic-chemistry.org]
using 1-benzyl-4-ethynyl-1H-pyrazole for protein labeling
Application Note & Protocol
Harnessing 1-benzyl-4-ethynyl-1H-pyrazole for Advanced Protein Labeling via Bioorthogonal Click Chemistry
Introduction: The Imperative for Precision in Proteomics
In the post-genomic era, understanding protein function—its localization, interactions, and dynamic activity—is paramount. Activity-Based Protein Profiling (ABPP) and other chemical proteomics techniques have emerged as indispensable tools for interrogating the functional state of enzymes and other proteins directly within complex biological systems.[1][2] These methods rely on chemical probes that can covalently label active proteins, providing a snapshot of the functional proteome.[3]
A cornerstone of modern chemical biology is the concept of bioorthogonal chemistry: reactions that can occur in living systems without interfering with native biochemical processes.[4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, exemplifies this principle by rapidly and specifically forming a stable triazole linkage between an azide and a terminal alkyne.[5][6] This reaction's high efficiency and specificity under physiological conditions have made it a workhorse for bioconjugation.
This document introduces 1-benzyl-4-ethynyl-1H-pyrazole , a novel chemical probe designed for bioorthogonal protein labeling. This probe uniquely combines two key features:
-
An ethynyl (alkyne) group , which serves as a versatile chemical handle for engaging in CuAAC reactions.
-
A 1-benzyl-1H-pyrazole core , a heterocyclic scaffold known for its metabolic stability and favorable biological properties, including good membrane permeability and biocompatibility.[7][8]
This application note provides a comprehensive guide to using 1-benzyl-4-ethynyl-1H-pyrazole as part of a two-step labeling strategy. First, target proteins are metabolically tagged with an azide-bearing amino acid. Second, the pyrazole probe, conjugated to a reporter molecule, is "clicked" onto the azide-modified proteins for downstream detection and analysis.
Principle of the Method: The CuAAC Reaction
The methodology is centered on the CuAAC reaction, which ligates the alkyne handle of the pyrazole probe to an azide-modified protein. This process is highly selective and forms a mechanically robust 1,4-disubstituted triazole ring.[6] The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) source (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and enhance reaction efficiency.[5]
Caption: CuAAC reaction mechanism for protein labeling.
Experimental Workflow Overview
The successful application of 1-benzyl-4-ethynyl-1H-pyrazole for protein labeling involves a multi-step workflow. This process is designed to first introduce the azide handle into the proteome of interest, followed by the specific and covalent attachment of the pyrazole probe.
Caption: Overall experimental workflow for protein labeling.
Detailed Protocols
Disclaimer: These protocols provide a general framework. Optimization may be required based on the specific cell line, protein of interest, and experimental goals.
Protocol 1: Metabolic Labeling with L-Azidohomoalanine (AHA)
Rationale: AHA is an analog of methionine that contains an azide group. During active protein synthesis, it is incorporated into nascent polypeptide chains in place of methionine, thereby introducing a bioorthogonal azide handle into the proteome.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa) in culture
-
Complete growth medium (e.g., DMEM)
-
Methionine-free DMEM
-
L-Azidohomoalanine (AHA)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Starvation (Optional but Recommended):
-
Aspirate the complete growth medium.
-
Wash the cells once with warm PBS.
-
Add methionine-free DMEM supplemented with 10% dFBS and incubate for 45-60 minutes to deplete intracellular methionine pools.
-
-
AHA Labeling:
-
Prepare a labeling medium consisting of methionine-free DMEM, 10% dFBS, and the desired final concentration of AHA (typically 25-100 µM).
-
Remove the starvation medium and add the AHA labeling medium to the cells.
-
Incubate for the desired labeling period (4-18 hours), depending on the protein turnover rate and experimental design.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with cold PBS.
-
Proceed immediately to cell lysis (Protocol 2) or store the cell pellet at -80°C.
-
Protocol 2: Cell Lysis and Protein Harvest
Rationale: Efficient cell lysis is critical to solubilize proteins while preserving their integrity for the subsequent click reaction. RIPA buffer is a common choice due to its strong denaturing capabilities.
Materials:
-
AHA-labeled cell pellet
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini)
-
BCA Protein Assay Kit
Procedure:
-
Prepare Lysis Buffer: Immediately before use, supplement the RIPA buffer with a protease inhibitor cocktail according to the manufacturer's instructions.
-
Cell Lysis:
-
Resuspend the cell pellet in the cold lysis buffer (e.g., 200 µL for a 10 cm dish).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Clarify Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified proteome) to a new pre-chilled microcentrifuge tube.
-
-
Quantify Protein:
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Normalize the protein concentration of all samples to a standard value (e.g., 1-2 mg/mL) using lysis buffer.
-
Protocol 3: CuAAC "Click" Reaction
Rationale: This is the core step where the alkyne-pyrazole probe is covalently attached to the azide-labeled proteins. The sequential addition of reagents is crucial to ensure efficient catalysis.
Materials:
-
Normalized protein lysate (from Protocol 2)
-
1-benzyl-4-ethynyl-1H-pyrazole conjugated to a reporter (e.g., Biotin or a Fluorophore), 10 mM stock in DMSO.
-
Tris(benzyltriazolylmethyl)amine (TBTA), 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in water.
-
Sodium Ascorbate, 100 mM stock in water (must be prepared fresh).
| Reagent | Stock Conc. | Final Conc. | Volume for 50 µL Reaction | Purpose |
| Protein Lysate | 1 mg/mL | 0.8 mg/mL | 40 µL | Source of azide-labeled protein |
| Pyrazole-Alkyne Probe | 10 mM | 100 µM | 0.5 µL | Alkyne-containing probe |
| TBTA | 10 mM | 100 µM | 0.5 µL | Cu(I) stabilizing ligand |
| CuSO₄ | 50 mM | 1 mM | 1 µL | Copper catalyst source |
| Sodium Ascorbate | 100 mM | 2 mM | 1 µL | Reducing agent for Cu(I) generation |
| Lysis Buffer | - | - | 7 µL | To reach final volume |
| Total Volume | 50 µL |
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the required volume of protein lysate (e.g., 40 µL for a 50 µL reaction).
-
Sequential Reagent Addition: Add the reagents in the following order, vortexing gently after each addition: a. Pyrazole-Alkyne Probe (to a final concentration of 100 µM). b. TBTA (to a final concentration of 100 µM). c. Copper(II) Sulfate (to a final concentration of 1 mM). d. Sodium Ascorbate (to a final concentration of 2 mM). Scientist's Note: Adding the ascorbate last initiates the reaction by reducing Cu(II) to the active Cu(I) form.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Reaction Quenching (Optional): The reaction can be stopped by adding 10 mM EDTA. For downstream applications like SDS-PAGE, quenching is often unnecessary as the sample is immediately mixed with loading buffer.
Protocol 4: Downstream Analysis
The analysis method depends on the reporter tag conjugated to the pyrazole probe.
A. If using a Fluorophore Reporter (e.g., FAM, TAMRA):
-
Add 4X Laemmli SDS-PAGE loading buffer to the clicked reaction mixture.
-
Boil the sample at 95°C for 5-10 minutes.
-
Resolve the proteins on an SDS-PAGE gel.
-
Visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate excitation/emission wavelengths.
-
The gel can then be stained with Coomassie Blue to visualize total protein as a loading control.
B. If using a Biotin Reporter:
-
Enrichment: Use streptavidin-coated magnetic beads or agarose resin to capture the biotin-labeled proteins from the reaction mixture. Follow the manufacturer's protocol for binding, washing, and elution.
-
Analysis:
-
The enriched proteins can be run on an SDS-PAGE gel and visualized by silver staining or Western blotting with an anti-biotin antibody.
-
For proteomic identification, the enriched proteins can be subjected to on-bead digestion followed by LC-MS/MS analysis.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Inefficient AHA labeling. | Increase AHA concentration or labeling time. Ensure use of methionine-free medium. |
| Inefficient click reaction. | Prepare fresh sodium ascorbate. Ensure correct order of reagent addition. Increase probe concentration or reaction time. | |
| Low abundance of target protein. | Increase the amount of protein lysate used in the click reaction. | |
| High Background | Non-specific binding of the probe. | Include a "no-click" control (without copper) to assess background. Perform a buffer exchange step after lysis to remove small molecule metabolites. |
| Aggregation of proteins. | Ensure protease inhibitors are used. Perform all lysis steps on ice. |
Conclusion
1-benzyl-4-ethynyl-1H-pyrazole represents a valuable addition to the chemical biology toolbox. Its robust pyrazole core and versatile alkyne handle enable its effective use in CuAAC-mediated protein labeling workflows. The protocols detailed herein provide a solid foundation for researchers aiming to explore protein dynamics, identify enzyme targets, and advance drug discovery efforts through precise, activity-based proteomics.
References
-
Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451–4454. [Link]
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Royal Society of Chemistry. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Rue, N. A., et al. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
PubMed. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
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MDPI. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. [Link]
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National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Medicinal Chemistry. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
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Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper acetylides. Therapeutic Drug Monitoring. [Link]
-
National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
American Chemical Society. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]
-
National Center for Biotechnology Information. (2012). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Molecules. [Link]
-
ResearchGate. (n.d.). Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and various acetylenes (2a-h) in Cyrene TM. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Revues Scientifiques Marocaines. (2023). copper catalyzed azide-alkyne cycloaddition reactions involving 1,5-dibenzyl-3- propargyl. Moroccan Journal of Heterocyclic Chemistry. [Link]
-
Chemical Review and Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]
-
MDPI. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]
-
Organic Syntheses. (n.d.). A One-Pot, Three-Component Synthesis of Pyrazoles. Organic Syntheses. [Link]
-
Beilstein Archives. (2018). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]
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The Versatile Building Block: Application Notes for 1-benzyl-4-ethynyl-1H-pyrazole in Medicinal Chemistry
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and diverse biological activities.[1][2] This guide focuses on a particularly valuable derivative, 1-benzyl-4-ethynyl-1H-pyrazole , a versatile building block for drug discovery. The presence of a terminal alkyne at the C4 position provides a reactive handle for a variety of coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] The N1-benzyl group offers a site for modulating steric bulk, lipophilicity, and potential interactions with biological targets. These application notes provide a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in the construction of novel molecular architectures for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[5][6] Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Notably, several FDA-approved kinase inhibitors feature a pyrazole core, highlighting its importance in targeted cancer therapies.[7][8]
The introduction of an ethynyl group at the 4-position of the pyrazole ring transforms it into a powerful building block for combinatorial chemistry and fragment-based drug design. The terminal alkyne is a highly versatile functional group that can readily undergo a variety of chemical transformations, allowing for the rapid generation of diverse compound libraries.
Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole: A Multi-Step Approach
The synthesis of 1-benzyl-4-ethynyl-1H-pyrazole can be achieved through several reliable synthetic routes. Below, we detail a common and adaptable three-step sequence starting from 4-iodopyrazole. This pathway involves N-benzylation, followed by a Sonogashira coupling with a protected alkyne, and subsequent deprotection.
Diagram: Synthetic Workflow for 1-benzyl-4-ethynyl-1H-pyrazole
Caption: Synthetic pathway to 1-benzyl-4-ethynyl-1H-pyrazole.
Protocol 2.1: Synthesis of 1-benzyl-4-iodo-1H-pyrazole
This protocol describes the N-benzylation of commercially available 4-iodopyrazole. The choice of base and solvent is critical for achieving high regioselectivity and yield.
Materials:
-
4-Iodopyrazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-4-iodo-1H-pyrazole.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate is a mild base suitable for this transformation; however, for less reactive substrates, a stronger base like sodium hydride may be employed.
Protocol 2.2: Sonogashira Coupling with Trimethylsilylacetylene
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] Here, we couple 1-benzyl-4-iodo-1H-pyrazole with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.[10][11]
Materials:
-
1-Benzyl-4-iodo-1H-pyrazole
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: To a solution of 1-benzyl-4-iodo-1H-pyrazole (1.0 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Addition of Reagents: Add triethylamine (3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.
Causality Behind Experimental Choices: The palladium catalyst is essential for the cross-coupling reaction, while the copper(I) co-catalyst facilitates the formation of the copper acetylide intermediate. An amine base is required to neutralize the hydrohalic acid formed during the reaction and to act as a ligand for the copper catalyst. The use of a TMS-protected alkyne prevents self-coupling (Glaser coupling).
Protocol 2.3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to furnish the terminal alkyne. This can be achieved under mild conditions using a fluoride source or a base.[12][13][14]
Materials:
-
1-Benzyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure (using K₂CO₃):
-
Reaction Setup: Dissolve 1-benzyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in a mixture of methanol and THF (1:1).
-
Addition of Base: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give 1-benzyl-4-ethynyl-1H-pyrazole, which is often pure enough for the next step. If necessary, it can be further purified by column chromatography.
Causality Behind Experimental Choices: Potassium carbonate in methanol is a mild and cost-effective method for TMS deprotection.[14] For sensitive substrates, fluoride-based reagents like TBAF can be used, which are highly selective for silicon-carbon bond cleavage.
Application in Medicinal Chemistry: The Click Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][15] This reaction is a cornerstone of "click chemistry" and is widely used in drug discovery for lead generation and optimization. The triazole ring is a bioisostere for amide bonds and can participate in various non-covalent interactions with biological targets.
Diagram: CuAAC Reaction Workflow
Caption: General workflow for the CuAAC reaction.
Protocol 3.1: General Procedure for CuAAC with an Organic Azide
This protocol provides a general method for the "click" reaction between 1-benzyl-4-ethynyl-1H-pyrazole and a generic organic azide.
Materials:
-
1-Benzyl-4-ethynyl-1H-pyrazole
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 0.2 M solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup: In a vial, dissolve 1-benzyl-4-ethynyl-1H-pyrazole (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tBuOH and water.
-
Addition of Catalytic System: To the stirring solution, add the sodium ascorbate solution (0.1 eq) followed by the CuSO₄ solution (0.05 eq). A color change is typically observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting 1,4-disubstituted triazole can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: The use of a copper(II) salt with a reducing agent (sodium ascorbate) in situ generates the active copper(I) catalyst. A mixture of t-butanol and water is a common solvent system that solubilizes both organic and inorganic reagents.
Case Study: Application in Kinase Inhibitor Scaffolding
The 1-benzyl-4-ethynyl-1H-pyrazole building block is particularly well-suited for the synthesis of kinase inhibitors. Many kinase inhibitors bind to the ATP-binding site, and the pyrazole-triazole scaffold can mimic the hinge-binding interactions of the adenine moiety of ATP.
Table 1: Exemplary Bioactive Molecules Derived from Pyrazole-Triazole Scaffolds
| Compound Class | Target | Rationale for Pyrazole-Triazole Scaffold |
| RIP1 Kinase Inhibitors | Receptor-Interacting Protein 1 (RIP1) Kinase | The 1-benzyl-1H-pyrazole core has been identified as a potent scaffold for RIP1 kinase inhibition, with the substituent at the 4-position being crucial for modulating activity and selectivity.[8] |
| General Kinase Inhibitors | Various Kinases (e.g., CDKs, BTK) | The pyrazolo-triazine scaffold, accessible from pyrazole precursors, is a known hinge-binding motif in many kinase inhibitors.[16][17] |
| Antimicrobial Agents | Bacterial Enzymes (e.g., DNA gyrase) | The pyrazole-triazole linkage can be used to connect different pharmacophores, leading to hybrid molecules with enhanced antibacterial activity.[18] |
The synthesis of a library of compounds based on the 1-benzyl-4-ethynyl-1H-pyrazole core allows for systematic structure-activity relationship (SAR) studies. By varying the 'R' group on the azide, researchers can explore different regions of the target's binding pocket to optimize potency and selectivity.[19]
Conclusion
1-benzyl-4-ethynyl-1H-pyrazole is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the synthesis of novel bioactive compounds. Its straightforward synthesis and the efficiency of the CuAAC reaction enable the rapid generation of diverse chemical libraries. The inherent drug-like properties of the pyrazole core, combined with the stability and bioisosteric nature of the triazole linker, make this scaffold particularly attractive for the development of next-generation therapeutics, especially in the field of kinase inhibition. These application notes provide a solid foundation for researchers to utilize this powerful tool in their drug discovery programs.
References
-
Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]
-
Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics, 41(15), 2036-2048. [Link]
-
Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved January 24, 2026, from [Link]
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Gomes, P. A. C., & Pinto, M. M. M. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5928. [Link]
-
NROChemistry. (2025). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved January 24, 2026, from [Link]
-
Li, Y., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3567. [Link]
-
Synthesis of Novel 1,3,4-Trisubstituted Pyrazole Derivatives and Their Evaluation as Antitumor and Antiangiogenic Agents. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 157. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). International Journal of Molecular Sciences, 23(21), 13454. [Link]
-
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. (2014). ACS Medicinal Chemistry Letters, 5(10), 1109–1114. [Link]
-
NROChemistry. (2021). Seyferth-Gilbert Homologation. Retrieved January 24, 2026, from [Link]
-
Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. (2019). Molecules, 24(11), 2147. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]
-
The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. (2008). Zeitschrift für Naturforschung B, 63(10), 1154-1158. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2013). RSC Advances, 3(44), 21535-21539. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 577-584. [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved January 24, 2026, from [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Unit 4 Pyrazole | PDF. (n.d.). Slideshare. Retrieved January 24, 2026, from [Link]
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances, 15(1), 1-20. [Link]
-
Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. (2023). SigutLabs. Retrieved January 24, 2026, from [Link]
-
Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library. Retrieved January 24, 2026, from [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. (2018). Gelest, Inc. Retrieved January 24, 2026, from [Link]
-
Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][19][20][21]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2022). Molecules, 27(19), 6612. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 324-332. [Link]
-
Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. (2019). Molecules, 24(7), 1326. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-183. [Link]
-
New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Deprotection mechanism. (2023). Reddit. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]
-
Carboxymethylpullulans Promoted Cu2O-Catalyzed Huisgen-Click Reaction. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Seyferth-Gilbert Homologation. (2019, October 17). YouTube. Retrieved from [Link]
-
Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. (2024). Journal of the American Chemical Society. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis Troubleshooting
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the synthesis of pyrazole-based scaffolds. Drawing from established literature and practical field experience, this document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you resolve common side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm getting a mixture of two pyrazole isomers. How can I control the regioselectivity?
Answer: This is the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the classic Knorr synthesis). The formation of two regioisomers stems from the initial condensation step, where either of the two carbonyls can be attacked by the more nucleophilic nitrogen of the hydrazine.
Causality and Mechanism:
The reaction between a substituted hydrazine (R¹-NH-NH₂) and an unsymmetrical 1,3-dicarbonyl (R²-CO-CH₂-CO-R³) can proceed via two primary pathways. The regiochemical outcome is a kinetic competition dictated by:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
-
Hydrazine Nucleophilicity: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the terminal nitrogen (-NH₂) is generally more nucleophilic than the substituted nitrogen (-NHR¹), though this can be modulated by the electronic nature of the R¹ group.[1]
-
Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can significantly influence the reaction pathway by altering the reactivity of the starting materials.[1][2]
The diagram below illustrates the two competing mechanistic pathways leading to the formation of regioisomers.
Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.
Troubleshooting Strategies & Protocols:
Your primary levers for controlling regioselectivity are the reaction conditions. A change in solvent or catalyst can dramatically shift the isomeric ratio.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition | Rationale & Expected Outcome |
| Catalyst | Acidic (e.g., HCl, H₂SO₄) | Protonation of the more basic carbonyl oxygen can direct the nucleophilic attack. Often enhances selectivity, especially in aprotic dipolar solvents.[1][3] |
| Basic (e.g., NaOAc, Et₃N) | Favors deprotonation of the dicarbonyl to form an enolate. The outcome is often less selective and depends heavily on the specific substrates. | |
| Solvent | Protic (e.g., Ethanol, Acetic Acid) | Traditional choice, but can lead to mixtures. Solvates both reactants and intermediates, potentially lowering the energy barrier for both pathways. |
| Aprotic Dipolar (e.g., DMAc, NMP, DMF) | Often provides superior regioselectivity, especially with an acid catalyst. These solvents accelerate dehydration steps and can better differentiate the electronic properties of the two carbonyls.[1] | |
| Temperature | Room Temperature or Lower | Running the reaction at a lower temperature can amplify the small energy differences between the two activation pathways, often favoring the formation of a single isomer. |
Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-CF₃-Pyrazoles
This protocol, adapted from Gosselin et al., demonstrates a highly regioselective synthesis by leveraging an aprotic dipolar solvent and acid catalysis.[1]
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 eq) and the arylhydrazine hydrochloride (1.05 eq).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a concentration of approximately 0.5 M.
-
Catalyst Addition: Add a 10 N aqueous HCl solution (0.1 eq) to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. This method often yields regioselectivity greater than 98:2.[1]
FAQ 2: My reaction has stalled, or the yield is very low. What should I investigate?
Answer: Low conversion or poor yield can be traced back to a few key areas: the integrity of your starting materials, suboptimal reaction conditions, or inefficient workup.
Troubleshooting Workflow:
Use the following decision tree to diagnose the issue systematically.
Caption: A systematic workflow for troubleshooting low-yield pyrazole syntheses.
In-Depth Checks:
-
Starting Material Integrity:
-
Hydrazines: Substituted hydrazines, especially liquid ones, can oxidize upon exposure to air, turning yellow or brown. This degradation significantly reduces their reactivity. If your hydrazine is discolored, consider purifying it by distillation or using a fresh bottle. Solid hydrazine salts (e.g., hydrochlorides) are generally more stable.[3]
-
1,3-Dicarbonyls: Ensure your dicarbonyl compound is pure. Self-condensation or decomposition can be an issue, especially with more complex substrates. Verify purity by NMR or GC-MS.
-
-
Reaction Conditions:
-
Catalyst: The classic Knorr synthesis often requires an acid catalyst to proceed efficiently.[2] If you are running the reaction neat or in a neutral solvent, the reaction may be sluggish. Add a catalytic amount of acetic acid or a stronger acid like HCl.[1]
-
Temperature: While some condensations proceed at room temperature, many require heating to drive the final dehydration/aromatization step. Refluxing in ethanol or a higher-boiling solvent is common. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[4]
-
-
Workup and Purification:
-
Product Solubility: Pyrazoles with free N-H groups can be amphoteric and may exhibit some water solubility, especially if other polar functional groups are present.[4] During aqueous workup, ensure the pH is adjusted to suppress ionization and minimize loss to the aqueous phase.
-
Purification: Crude pyrazoles can sometimes be purified by crystallization. If using column chromatography, be aware that the basic nitrogen can cause streaking on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can often resolve this issue.[5]
-
FAQ 3: I'm isolating a pyrazoline intermediate instead of the aromatic pyrazole. How do I promote aromatization?
Answer: The formation of a stable pyrazoline intermediate indicates that the final dehydration/elimination step to form the aromatic pyrazole is not occurring under your current reaction conditions. This is common when the reaction is run under very mild conditions or when using certain substrates like α,β-unsaturated ketones.[6]
Causality: The cyclization of the hydrazine and the 1,3-dicarbonyl initially forms a non-aromatic five-membered ring (a pyrazoline or a hydroxy-pyrazoline). Aromatization requires the elimination of a molecule of water or, in other cases, oxidation.
Troubleshooting Strategies:
-
Increase Thermal Energy: Often, simply increasing the reaction temperature or switching to a higher-boiling solvent (e.g., toluene or xylene with a Dean-Stark trap to remove water) is sufficient to drive the dehydration and subsequent aromatization.
-
Acid Catalysis: Ensure a sufficient amount of acid catalyst is present. The acid protonates the hydroxyl group of the intermediate, converting it into a good leaving group (H₂O) and facilitating the elimination step.
-
Introduce an Oxidant: If your synthesis starts from precursors that form a pyrazoline (e.g., condensation of a chalcone with a hydrazine), an explicit oxidation step is required.[3][6]
-
Mild Oxidation: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be an effective and benign method for aromatization.[7]
-
Chemical Oxidants: A variety of oxidants can be used, such as bromine (Br₂), manganese dioxide (MnO₂), or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The choice of oxidant depends on the functional group tolerance of your molecule.
-
Protocol: Oxidation of a Pyrazoline to a Pyrazole
This protocol is a general method for the aromatization of an isolated pyrazoline intermediate.
-
Dissolution: Dissolve the purified pyrazoline intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Oxidant Addition: Add manganese dioxide (MnO₂, ~5-10 eq by weight) in portions to the stirring solution at room temperature. MnO₂ is a heterogeneous oxidant, so vigorous stirring is essential.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to a full day to go to completion.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrates, concentrate under reduced pressure, and purify the resulting pyrazole by column chromatography or recrystallization.
References
-
Zhu, J. et al. (2021). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Al-Mughaid, H. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Bousquet, P. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Juárez-Cortés, R. et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Kumar, R. et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]
-
Wan, J-P. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sagan, J. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Portilla, J. et al. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]
-
Anup, S. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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Technical Support Center: Catalyst Removal in Pyrazole Click Reactions
Welcome to the Technical Support Center for catalyst removal in pyrazole synthesis via click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the purification of products from copper- and ruthenium-catalyzed click reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions about catalyst removal post-synthesis.
Q1: Why is it critical to remove the catalyst after a click reaction?
A1: Residual catalyst, particularly copper or ruthenium, can have significant downstream consequences. In drug development, metal impurities are strictly regulated due to potential toxicity.[1] For chemical applications, residual metals can interfere with subsequent reaction steps, poison catalysts, cause product decomposition over time, or complicate NMR spectral analysis by causing peak broadening.[2] Therefore, achieving the lowest possible level of metal contamination is essential for ensuring product purity, stability, and biological compatibility.
Q2: What are the primary strategies for removing copper or ruthenium catalysts?
A2: Catalyst removal methods can be broadly categorized into three main approaches:
-
Precipitation: Involves adding a reagent that forms an insoluble complex with the metal, which can then be removed by simple filtration.[3][4][5]
-
Scavenging/Chelation: Utilizes solid-supported reagents (scavenger resins) or soluble chelating agents that selectively bind to the metal catalyst.[6][7] The resin-metal complex is removed by filtration, while soluble chelates are removed by extraction.
-
Chromatography/Extraction: Employs standard purification techniques like column chromatography on silica gel or alumina, or liquid-liquid extraction with an aqueous solution containing a complexing agent.[6][8]
The choice of method depends on the specific catalyst used, the properties of the pyrazole product, the required level of purity, and the scale of the reaction.
Q3: How do I choose the best removal method for my specific pyrazole product?
A3: The selection of a purification strategy is a multi-factor decision. Key considerations include the solubility of your product, its stability to acid or base, and the required final purity. The flowchart below provides a general decision-making framework.
Q4: What is the difference between removing a copper(I) catalyst from a CuAAC reaction and a ruthenium(II) catalyst from a RuAAC reaction?
A4: While the general principles are similar, the specific reagents and conditions differ.
-
Copper (CuAAC): Copper is typically removed by leveraging its affinity for nitrogen and sulfur-based ligands. Aqueous washes with ammonia or EDTA are common.[6] Specialized thiol- or amine-functionalized scavenger resins are highly effective.
-
Ruthenium (RuAAC): Ruthenium catalysts, like Grubbs-type catalysts used in related metathesis reactions, are often more challenging to remove. Methods include precipitation with reagents like dithiocarbamates, treatment with activated carbon, or using specialized scavengers.[2][5] Simple aqueous washes are generally less effective for ruthenium.
II. Troubleshooting Guide & Protocols
This section provides solutions and detailed protocols for specific problems encountered during catalyst removal.
Problem 1: My crude product has a distinct blue or green tint after a CuAAC reaction.
-
Cause: This coloration is a clear indicator of residual copper salts (typically Cu(II) species formed via oxidation of the active Cu(I) catalyst).[6]
-
Solution: An acidic or basic aqueous wash is highly effective for removing bulk copper contamination.
Protocol 1A: Aqueous Ammonia Wash (Base-Stable Products)
This method is effective for products that are soluble in a water-immiscible organic solvent (e.g., DCM, EtOAc) and are stable to basic conditions. Ammonia complexes strongly with copper, turning the aqueous layer a deep blue.[6]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10-20 mL of dichloromethane or ethyl acetate per gram of product).
-
Extraction: Transfer the solution to a separatory funnel and wash with an aqueous solution of ammonium hydroxide (5-10% w/v).
-
Observation: The aqueous layer will turn blue as the copper-ammonia complex is formed.
-
Repeat: Separate the layers and repeat the wash with fresh ammonium hydroxide solution until the aqueous layer is colorless.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual ammonia.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 1B: Aqueous EDTA Wash (pH-Sensitive Products)
For products that are sensitive to base, a wash with ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent, is an excellent alternative.[6][8]
-
Dissolution: Dissolve the crude product in an organic solvent as described above.
-
Extraction: Wash the organic solution with a 0.1 M aqueous solution of EDTA (disodium salt). The pH of this solution is typically around 4.5-5.5.
-
Repeat: Repeat the wash 2-3 times.
-
Final Wash: Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic phase and remove the solvent as described previously.
Problem 2: After an initial wash, my product is colorless, but ICP-MS analysis still shows >50 ppm of copper.
-
Cause: While bulk copper is removed, trace amounts can remain tightly coordinated to the pyrazole or other nitrogen-containing functionalities in your product. For many applications, especially in drug development, levels below 10-15 ppm are required.[1]
-
Solution: Employ a high-affinity metal scavenger resin. These are solid supports (often silica-based) functionalized with groups that have a very strong binding affinity for the target metal.
Protocol 2: Using a Thiol-Based Silica Scavenger (e.g., QuadraSil® MP)
This protocol describes a general procedure for using a scavenger resin in batch mode.
-
Solvent Selection: Dissolve the partially purified product in a solvent in which it is highly soluble but that does not strongly coordinate to the metal (e.g., DCM, Toluene, THF).
-
Resin Addition: Add the scavenger resin to the solution. A typical starting point is to use 3-5 equivalents of resin (based on its theoretical binding capacity) relative to the initial amount of catalyst used in the reaction.
-
Agitation: Stir the mixture at room temperature. The required time can range from 1 to 24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate scavenging, provided the product is stable.
-
Monitoring: Progress can be monitored by taking small aliquots of the solution, filtering off the resin, and analyzing the filtrate by TLC (to check for product decomposition) and ICP-MS or AAS (to quantify residual metal).
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to ensure complete product recovery.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
Problem 3: My RuAAC reaction product is dark brown/black, and the ruthenium is difficult to remove by standard chromatography.
-
Cause: Ruthenium byproducts from RuAAC reactions are often less polar than copper salts but can still adhere strongly to silica gel.[2] They can also exist in multiple forms, making baseline separation difficult.
-
Solution: A precipitation or specialized scavenging approach is often more effective than relying solely on chromatography.
Protocol 3: Precipitation with Trimercaptotriazine (TMT)
TMT is a reagent known to precipitate various divalent metals, including ruthenium.[5]
-
Dissolution: Dissolve the crude product in a suitable solvent like THF or Toluene.
-
Precipitation: Add a solution of trimercaptotriazine (or its sodium salt) to the reaction mixture.
-
Stirring: Allow the mixture to stir for several hours. A dark precipitate of the ruthenium-TMT complex should form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitate.
-
Workup: The filtrate can then be concentrated and, if necessary, subjected to a final polishing step via column chromatography.
Comparison of Catalyst Removal Techniques
| Method | Target Catalyst | Pros | Cons | Typical Residual Metal Level |
| Aqueous Wash (Ammonia/EDTA) | Copper | Inexpensive, scalable, fast for bulk removal.[6] | May not reach <10 ppm levels; product must be stable and soluble in an immiscible solvent. | 50 - 200 ppm[6] |
| Scavenger Resins | Copper, Ruthenium | High efficiency and selectivity; can achieve very low residual metal levels; simple filtration workup.[7] | Higher cost than simple washes; may require longer reaction times. | < 10 ppm |
| Precipitation (e.g., TMT) | Ruthenium, Copper | Effective for bulk removal; can be cost-effective on a large scale.[5] | May require screening of reagents; potential for product co-precipitation. | Variable, often requires a secondary purification step. |
| Column Chromatography | Copper, Ruthenium | Can provide very high purity product. | Can be low-yielding; not easily scalable; residual metal may still co-elute. | < 50 ppm (highly variable) |
III. Mechanistic Insights & Advanced Concepts
The Chemistry of Copper Scavenging
The effectiveness of scavenger resins and chelating agents lies in their ability to form highly stable coordination complexes with the metal ion, thereby extracting it from the solution or from a weaker association with the product molecule.
-
Hard and Soft Acids and Bases (HSAB) Theory: Copper(I) is a soft acid and therefore has a strong affinity for soft bases. This is why sulfur-based ligands (thiols, thioureas) are exceptionally effective scavengers for copper. Nitrogen-based ligands (amines, pyridines) are also effective due to copper's general affinity for heteroatoms.[9]
-
Chelation Effect: Multidentate ligands like EDTA form multiple bonds to a single metal ion, creating a highly stable five- or six-membered ring structure. This "chelate effect" makes the metal complex significantly more stable than complexes formed with monodentate ligands, providing a strong thermodynamic driving force for metal removal.
IV. References
-
IWA Publishing. (2022). Copper removal from aqueous solution using chemical precipitation and adsorption by Himalayan Pine Forest Residue as Biochar. Water Science & Technology. [Link]
-
ElectraMet. (n.d.). How to Remove Copper from Your Industrial Water and Wastewater. [Link]
-
American Chemical Society. (2015). Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters. [Link]
-
911Metallurgist. (2017). Copper Precipitation Methods. [Link]
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?[Link]
-
MDPI. (2024). Efficient Aqueous Copper Removal by Burnt Tire-Derived Carbon-Based Nanostructures and Their Utilization as Catalysts. [Link]
-
ResearchGate. (n.d.). Use of Precipitons for Copper Removal in Atom Transfer Radical Polymerization. [Link]
-
American Chemical Society. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
MDPI. (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). [Link]
-
ResearchGate. (2014). How to remove copper after CuAAc click reaction?[Link]
-
ResearchGate. (n.d.). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. [Link]
-
Royal Society of Chemistry. (2016). Cu-catalysed pyrazole synthesis in continuous flow. [Link]
-
American Chemical Society. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
ResearchGate. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. [Link]
-
ResearchGate. (2023). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]
-
National Institutes of Health. (n.d.). Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations. [Link]
-
Anderson's Process Solutions. (2017). Removing Ru from metathesis reactions. [Link]
-
Beilstein Journals. (2015). Copper catalysis in organic synthesis. [Link]
-
American Chemical Society. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
Chalmers University of Technology. (2022). Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). [Link]
-
ResearchGate. (n.d.). Recent advances in copper-catalyzed oxidation of organic compounds. [Link]
-
National Institutes of Health. (n.d.). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electramet.com [electramet.com]
- 4. Copper Precipitation Methods - 911Metallurgist [911metallurgist.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]
preventing dimerization of terminal alkynes in pyrazole synthesis
An internal technical support page has been created to help our research, scientific, and drug development teams with pyrazole synthesis.
Technical Support Center: Pyrazole Synthesis
Topic: Preventing Dimerization of Terminal Alkynes in Pyrazole Synthesis
Document ID: PSC-TSG-240126-01
Last Updated: January 24, 2026
Introduction
The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, with this scaffold appearing in numerous approved pharmaceuticals. A common and versatile method for their construction involves the cycloaddition of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents derived from terminal alkynes. However, a persistent and often yield-limiting side reaction is the oxidative homocoupling (dimerization) of the terminal alkyne starting material, particularly when using copper catalysts. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you minimize or eliminate this unwanted side reaction, thereby improving reaction efficiency and simplifying purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during the synthesis of pyrazoles from terminal alkynes.
Question 1: My reaction mixture is turning deep green/blue, and TLC/LC-MS analysis shows a major nonpolar byproduct with a mass corresponding to double my alkyne starting material. What is happening?
Answer: This is a classic presentation of extensive terminal alkyne dimerization, often referred to as Glaser coupling. The deep color change is indicative of the oxidation of a Cu(I) catalyst to Cu(II), a key step in the catalytic cycle of this unwanted side reaction. The nonpolar byproduct is the symmetrical 1,3-diyne (the dimer). This typically occurs under one or more of the following conditions:
-
Excess Oxygen: The reaction was not performed under an inert atmosphere (N₂ or Ar). Oxygen is the terminal oxidant for the dimerization reaction.
-
Inappropriate Copper Source: Using Cu(II) salts (e.g., CuSO₄, Cu(OAc)₂) directly without an in-situ reducing agent, or using a Cu(I) source that has been oxidized due to improper storage.
-
Slow Desired Reaction: The rate of the desired pyrazole formation is significantly slower than the rate of dimerization, allowing the side reaction to dominate.
Immediate Corrective Actions:
-
Inert Atmosphere is Crucial: Ensure your reaction vessel is properly purged with an inert gas (nitrogen or argon) before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a High-Purity Cu(I) Source: Use a freshly opened bottle of a Cu(I) salt like CuI or CuBr. If you suspect your source is old, consider purifying it or using a more robust catalyst system.
-
Optimize Reagent Stoichiometry: Ensure the hydrazine component is present in the correct stoichiometry from the start of the reaction to facilitate the desired cycloaddition.
Question 2: My reaction is sluggish, with significant starting alkyne remaining even after prolonged reaction times. I also observe a small but persistent amount of the dimer byproduct. How can I improve the reaction rate without increasing dimerization?
Answer: This scenario suggests that the conditions are not optimal for the primary cycloaddition pathway, and even under suboptimal conditions, the dimerization side reaction is still competitive. The goal is to accelerate the desired reaction selectively.
Strategic Recommendations:
-
Choice of Base and Solvent: The base and solvent system can dramatically influence the relative rates of the two competing reactions. For pyrazole synthesis, a common strategy is to use a base that is strong enough to deprotonate the hydrazine or facilitate the cyclization but not so strong as to excessively promote the formation of the copper acetylide intermediate that leads to dimerization.
-
Consider a Switch: If you are using a strong, non-coordinating base, consider switching to a milder, coordinating base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can sometimes accelerate the desired reaction. However, be aware that they can also influence the solubility of oxygen and the stability of catalytic intermediates. A solvent screen is often warranted.
-
-
Ligand Addition: The addition of a nitrogen-based ligand can stabilize the Cu(I) catalytic center, preventing its oxidation to Cu(II) and disfavoring the dimerization pathway.
-
Recommended Ligands: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) or bathocuproine have been shown to be effective in suppressing Glaser coupling in related copper-catalyzed reactions. Add 10-20 mol% of the ligand relative to the copper catalyst.
-
Mechanism Spotlight: The Dimerization Pathway
To effectively prevent the dimerization of terminal alkynes, it is crucial to understand the mechanism by which it occurs. The most common pathway is the copper-catalyzed Glaser coupling.
The process begins with the formation of a copper(I) acetylide intermediate. In the presence of an oxidant (typically O₂), this intermediate is oxidized to a copper(II) acetylide radical. Two of these radicals then couple to form the 1,3-diyne product, regenerating the Cu(I) catalyst, which can re-enter the catalytic cycle. Our goal is to intercept the initial copper(I) acetylide with the hydrazine partner before it can be oxidized and dimerize.
solvent effects on regioselectivity of pyrazole formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regiocontrol during the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds. Here, we provide in-depth FAQs, troubleshooting advice, and validated protocols to help you rationalize and optimize your reaction outcomes.
Introduction
The condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone reaction for assembling the pyrazole core, a privileged scaffold in pharmaceuticals and agrochemicals.[1] However, this reaction can often lead to the formation of two distinct regioisomers, posing significant challenges for purification and yield of the desired product.[2] The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence the regiochemical outcome. This guide will explore the underlying principles and provide actionable strategies to harness solvent effects for predictable and selective pyrazole synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of poor regioselectivity in pyrazole synthesis?
When an unsymmetrical 1,3-dicarbonyl compound (with R1 ≠ R3) reacts with a substituted hydrazine (e.g., methylhydrazine), there are two electronically and sterically distinct carbonyl carbons. The initial nucleophilic attack by one of the hydrazine nitrogens can occur at either carbonyl group. This leads to two different pathways, potentially forming a mixture of regioisomers.[2][3] The final product ratio is determined by the relative rates of these competing pathways.
Q2: How does the solvent influence which regioisomer is formed?
Solvents control regioselectivity primarily by differentially stabilizing the transition states of the competing reaction pathways. The key mechanism involves the solvent's ability to act as a hydrogen bond donor (HBD).
-
Mechanism of Action : Strong HBD solvents can coordinate to the carbonyl oxygen atoms of the 1,3-dicarbonyl starting material. If one carbonyl is electronically more susceptible (e.g., adjacent to a strong electron-withdrawing group like -CF3), the solvent will preferentially form a hydrogen bond at that site. This H-bonding enhances the electrophilicity of the adjacent carbon, making it a more favorable target for nucleophilic attack by the hydrazine.[2]
-
Solvent Properties : Solvents with high hydrogen bond donating ability, such as fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are exceptionally effective at this.[2] They are highly polar and acidic but are poor nucleophiles and poor hydrogen bond acceptors, properties which promote the desired interaction without interfering with the reaction.[2] In contrast, conventional solvents like ethanol offer weaker hydrogen bonding and can lead to poor selectivity.[2]
Q3: What is the proposed mechanistic pathway for solvent-controlled regioselectivity?
The reaction is believed to proceed through a stepwise mechanism. As illustrated in the diagram below, a strong HBD solvent activates the more electrophilic carbonyl group (C1), accelerating the initial attack by the -NH2 group of the hydrazine. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the second carbonyl group and a final dehydration step yield the major pyrazole regioisomer.
Caption: Proposed stepwise mechanism for solvent-controlled pyrazole synthesis.
Part 2: Troubleshooting Guide
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Probable Cause: The solvent used (e.g., ethanol, methanol, THF) does not have sufficient hydrogen bond donating strength to differentiate between the two carbonyl groups of your 1,3-dicarbonyl substrate.[2] This results in comparable reaction rates for both pathways.
-
Proposed Solution:
-
Solvent Screening: Switch to a solvent with a strong hydrogen bond donating capacity. Fluorinated alcohols are the premier choice.[2] It is recommended to screen 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) first.
-
Temperature Control: Run the reaction at room temperature or below. Higher temperatures can provide enough energy to overcome the small activation barriers between the two pathways, eroding selectivity.
-
Data Comparison: The table below shows a dramatic shift in regioselectivity observed when switching from ethanol to fluorinated alcohols in the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine.[2]
-
| Entry | Solvent | R¹ Group | R³ Group | Product Ratio (3-CF₃ : 5-CF₃) | Total Yield (%) |
| 1 | Ethanol (EtOH) | 2-Furyl | CF₃ | 36 : 64 | 99 |
| 2 | TFE | 2-Furyl | CF₃ | 85 : 15 | 99 |
| 3 | HFIP | 2-Furyl | CF₃ | 97 : 3 | 98 |
| Data synthesized from Fustero, S., et al., J. Org. Chem. 2008, 73 (9), 3523–3529.[2] |
Issue 2: The reaction is sluggish or does not go to completion in fluorinated solvents.
-
Probable Cause: While excellent for selectivity, fluorinated solvents can sometimes lead to solubility issues with less polar substrates or reagents.
-
Proposed Solution:
-
Co-solvent System: Introduce a small amount of a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to improve solubility. Start with a 9:1 or 4:1 ratio of fluorinated alcohol to co-solvent and monitor the reaction. Be aware that this may slightly decrease regioselectivity.
-
Stirring and Temperature: Ensure vigorous stirring. A slight increase in temperature (e.g., to 40 °C) can improve both solubility and reaction rate, but monitor the regioselectivity closely by taking aliquots.
-
Issue 3: How can I confidently identify which regioisomer I have synthesized?
-
Probable Cause: 1D ¹H and ¹³C NMR spectra can sometimes be ambiguous for differentiating pyrazole regioisomers.
-
Proposed Solution:
-
2D NMR Spectroscopy: The definitive method for structural assignment is 2D NMR, specifically Nuclear Overhauser Effect Spectroscopy (NOESY).[1][2] A NOESY experiment will show through-space correlations between protons. For an N-methyl pyrazole, a correlation between the N-methyl protons and the protons of the adjacent C5 substituent confirms that specific regioisomer. The absence of this correlation, and instead a correlation to the C3 substituent, would indicate the other isomer.
-
HMBC Spectroscopy: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can also be decisive. It shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a ³J coupling between the N-methyl protons and the C5 carbon of the pyrazole ring is strong evidence for that isomer.[1]
-
Caption: Using NOESY to differentiate pyrazole regioisomers.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using HFIP
This protocol is adapted from the highly selective synthesis of 3-trifluoromethyl-pyrazoles.[2]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the 1,3-dicarbonyl compound (1.0 equiv).
-
Add HFIP to dissolve the starting material, typically to a concentration of 0.1-0.2 M.
-
Begin vigorous stirring at room temperature (20-25 °C).
-
Slowly add the substituted hydrazine (1.1 equiv) dropwise over 5 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete in less than 1 hour.
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator. Caution: HFIP is volatile and corrosive.
-
Perform an aqueous workup: Dilute the residue with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
-
Validation: Characterize the final product and determine the regiochemical purity using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY/HMBC) as described in the troubleshooting section.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]
-
Fustero, S., et al. (2008). Full paper PDF of "Improved Regioselectivity in Pyrazole Formation...". Available from: [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. Available from: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-559. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole Synthesis. Available from: [Link]
-
Ceron-Bertin, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(5), 194-228. Available from: [Link]
-
Gao, Y-F., et al. (2021). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry, 60(2), 1055-1065. Available from: [Link]
-
Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 68(14), 5724–5727. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14, 1782. Available from: [Link]
-
Pereira, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 14. Available from: [Link]
-
Wu, Y., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(19), 5361-5366. Available from: [Link]
-
Maleki, A., & Ghamari, N. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Chemical Sciences, 130(11). Available from: [Link]
-
Wang, Y., et al. (2023). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. Available from: [Link]
-
Johnson, B. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1109. Available from: [Link]
-
Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5556. Available from: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-Benzyl-4-ethynyl-1H-pyrazole using ¹³C NMR Spectroscopy
For the research scientist, particularly within the fast-paced environment of drug development, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent data rests. A synthesized compound is merely a hypothesis until its atomic framework is rigorously proven. This guide provides an in-depth, practical comparison for validating the structure of 1-benzyl-4-ethynyl-1H-pyrazole, a novel heterocyclic compound, with a primary focus on the power and precision of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not just the "how" but the fundamental "why" behind the experimental choices, offering a framework for robust structural elucidation that ensures data integrity and accelerates research timelines.
The Analytical Challenge: Deconstructing 1-Benzyl-4-ethynyl-1H-pyrazole
The target molecule presents several distinct structural motifs, each with a characteristic spectroscopic signature. A successful validation hinges on identifying and correctly assigning the signals from each of these regions:
-
The Pyrazole Core: A five-membered aromatic heterocycle. The electronic environment of its three carbon atoms (C3, C4, and C5) is highly sensitive to substitution.
-
The N-Benzyl Group: An aliphatic methylene (-CH₂) bridge connected to a phenyl ring. This introduces seven additional carbon signals.
-
The C4-Ethynyl Group: A two-carbon alkyne moiety, representing a region of high electron density.
Our primary analytical tool, ¹³C NMR, provides a direct map of the carbon skeleton. Unlike ¹H NMR, which infers the carbon framework through proton signals, ¹³C NMR observes each unique carbon atom directly, making it an indispensable technique for this validation.[1]
Caption: Experimental workflow for ¹³C NMR structural validation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-25 mg of the purified 1-benzyl-4-ethynyl-1H-pyrazole in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm. [2]Add a small drop of tetramethylsilane (TMS) as the internal reference standard, which is defined as 0.0 ppm. [3]2. Instrument Setup: The experiment should be performed on a spectrometer with a field strength of at least 100 MHz for ¹³C observation. Prior to acquisition, the probe must be tuned to the correct frequency and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.
-
Standard ¹³C{¹H} Acquisition: A standard proton-decoupled experiment is the primary choice. This technique irradiates all protons, causing their coupled carbon signals to collapse into sharp singlets, vastly simplifying the spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance (1.1%) of the ¹³C isotope. [1]4. DEPT-135 Experiment (Self-Validation Step): To add a layer of certainty, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial. This secondary experiment provides editing information:
-
CH and CH₃ groups appear as positive peaks.
-
CH₂ groups appear as negative (inverted) peaks.
-
Quaternary carbons (C) are absent. This allows for the unambiguous identification of the benzylic -CH₂- signal (C8) as a negative peak, and the various methine carbons (C5, C10, C11, C12, C7) as positive peaks, while confirming the quaternary nature of C3, C4, C6, and C9.
-
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier Transform. The resulting spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode. The chemical shift axis is then calibrated by setting the TMS peak to precisely 0.0 ppm.
Part 3: Comparative Analysis with Alternative Techniques
While ¹³C NMR is a powerful tool, a truly comprehensive validation often involves a multi-technique approach. Understanding how ¹³C NMR compares to other common methods highlights its unique strengths for this specific analytical problem.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths for This Molecule | Limitations for This Molecule |
| ¹³C NMR | Direct map of the carbon skeleton; counts unique carbons. | Unambiguously confirms the presence of all 12 unique carbons. DEPT-135 confirms CH, CH₂, and quaternary carbons. | Low sensitivity requires more sample and longer acquisition times. Does not directly show connectivity. |
| ¹H NMR | Proton environment, count, and connectivity through coupling. | Confirms the number and type of protons (aromatic, methylene, alkynyl). Coupling patterns can suggest proximity. | Aromatic region (5 protons on benzyl ring + 1 on pyrazole) can be crowded and difficult to resolve completely without high-field instruments. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₁₂H₁₀N₂) via high-resolution MS. Fragmentation can support the presence of benzyl and pyrazole moieties. | Isomers cannot be distinguished. Does not provide information on the substitution pattern (e.g., 4-ethynyl vs. 3- or 5-ethynyl). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly shows characteristic stretches for the C≡C bond (~2100 cm⁻¹) and the terminal ≡C-H bond (~3300 cm⁻¹). Aromatic C-H stretches are also visible. | Provides no information on the connectivity of the molecular skeleton. |
| 2D NMR (HSQC/HMBC) | Direct and long-range C-H correlations. | The Gold Standard. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would definitively link the pyrazole proton (H5) to carbons C3 and C4, and the ethynyl proton (H7) to carbons C6 and C4, cementing the 4-ethynyl substitution pattern. [4] | Requires more instrument time and expertise to interpret. |
The ¹³C NMR spectrum, especially when coupled with a DEPT-135 experiment, provides the most direct and compelling evidence for the carbon framework of 1-benzyl-4-ethynyl-1H-pyrazole. It confirms the correct number of carbon atoms and differentiates them by type (quaternary, CH, CH₂). While ¹H NMR and IR spectroscopy can validate the presence of key functional groups and proton environments, they cannot definitively establish the crucial C4 substitution pattern of the ethynyl group on the pyrazole ring. High-resolution mass spectrometry confirms the elemental composition, but not the isomerism.
For absolute, unequivocal proof, a 2D HMBC experiment is the ultimate arbiter, as it builds a connectivity map of the molecule. However, for routine validation in a high-throughput environment, a well-acquired and correctly interpreted ¹³C NMR spectrum serves as a robust and reliable confirmation of the target structure, providing the confidence needed to proceed with further research and development.
References
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
-
Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. Retrieved from [Link]
- Begtrup, M. (1974). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. Part II. A Conformational Study. Acta Chemica Scandinavica, B 28, 61-76.
- Bagno, A., et al. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(20), 3931–3936.
- Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from University of Aveiro, Department of Chemistry.
-
Chem Help ASAP. (2022). Chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift.
- ResearchGate. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole.
- Jimeno, M. L., et al. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles.
-
MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
- ResearchGate. (n.d.). ¹³C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
- ScienceDirect. (1976). ¹³C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance.
-
National Institutes of Health. (n.d.). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
- ResearchGate. (n.d.). Characteristic ¹H and ¹³C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers.
- NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
-
National Institutes of Health. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]
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The Strategic Advantage of 1-Benzyl-4-ethynyl-1H-pyrazole in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of drug discovery, the pursuit of molecular tools that offer precision, stability, and versatility is paramount. Among the vast arsenal of chemical scaffolds, pyrazole derivatives have emerged as privileged structures, consistently featuring in a multitude of FDA-approved therapeutics.[1][2] This guide delves into the specific advantages of a functionalized pyrazole, 1-benzyl-4-ethynyl-1H-pyrazole , a molecule poised at the intersection of robust medicinal chemistry and cutting-edge bioconjugation. We will explore its inherent benefits, compare its utility against alternative technologies, and provide actionable experimental protocols for its application.
The Pyrazole Core: A Foundation of Pharmacological Excellence
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous in a biological context.
Metabolic Stability: A primary challenge in drug development is overcoming metabolic degradation. The pyrazole nucleus is recognized for its metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates.[1] In preclinical studies, the replacement of other five-membered heterocycles with a pyrazole has been shown to enhance the antibacterial spectrum of compounds, a testament to its robust nature.[1]
Hydrogen Bonding Capabilities: The pyrazole scaffold possesses the distinct ability to act as both a hydrogen bond donor (via the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (via the sp² hybridized nitrogen). This dual capacity allows for intricate and strong interactions with biological targets such as proteins and enzymes.[3]
Bioisosteric Replacement: Pyrazole can serve as a bioisostere for other aromatic rings, such as benzene or imidazole. This substitution can lead to enhanced potency and improved physicochemical properties like solubility and lipophilicity, crucial for oral bioavailability.[4]
Structural Rigidity and Planarity: The aromatic and planar nature of the pyrazole ring provides a rigid scaffold for the precise spatial orientation of substituents, which is critical for optimizing interactions with target binding sites.[5]
The Ethynyl Group: A Gateway to Bioorthogonal Chemistry
The true power of 1-benzyl-4-ethynyl-1H-pyrazole lies in the terminal alkyne (ethynyl) group at the 4-position. This functional group is a cornerstone of "click chemistry," a class of reactions that are rapid, specific, and high-yielding.[6] Specifically, the terminal alkyne is a key participant in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]
The CuAAC reaction is a bioorthogonal ligation, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[8] This opens up a vast array of applications in drug discovery, including:
-
Target Identification and Validation: By incorporating the ethynyl-pyrazole into a bioactive molecule, researchers can use an azide-functionalized probe (e.g., a fluorescent dye or biotin) to label and identify the molecule's biological target.
-
In Situ Drug Synthesis: Click chemistry can be used to assemble drug candidates directly within a biological system, a strategy known as in situ click chemistry.
-
Peptide and Protein Modification: The specific and mild nature of the CuAAC reaction allows for the precise modification of peptides and proteins, enabling the creation of novel biotherapeutics and diagnostic tools.
-
Cellular Imaging: The ability to attach fluorescent probes to biomolecules via the pyrazole-alkyne handle facilitates high-resolution imaging of cellular processes.
The benzyl group at the 1-position of the pyrazole serves to protect the N-H group, preventing unwanted side reactions and potentially improving the solubility and handling of the compound.
Comparative Analysis: 1-Benzyl-4-ethynyl-1H-pyrazole vs. Alternative Bioorthogonal Reagents
While the CuAAC reaction involving terminal alkynes is a powerful tool, several other bioorthogonal reactions have been developed, each with its own set of advantages and disadvantages. Here, we compare 1-benzyl-4-ethynyl-1H-pyrazole (as a representative terminal alkyne for CuAAC) with two prominent alternatives: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
| Feature | 1-Benzyl-4-ethynyl-1H-pyrazole (for CuAAC) | Strained Cyclooctynes (for SPAAC) | Tetrazines (for IEDDA) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[6] | Strain-promoted [3+2] cycloaddition between a strained alkyne and an azide.[9] | Inverse-electron-demand [4+2] Diels-Alder cycloaddition between an electron-poor diene (tetrazine) and an electron-rich dienophile (e.g., strained alkene).[10] |
| Catalyst Requirement | Requires a copper(I) catalyst.[7] | Catalyst-free.[8] | Catalyst-free.[11] |
| Reaction Kinetics | Very fast (typically 10-100 M⁻¹s⁻¹).[12] | Moderate to fast (typically 0.1-1 M⁻¹s⁻¹). Slower than CuAAC.[12] | Extremely fast (up to 10⁶ M⁻¹s⁻¹).[12] |
| Biocompatibility | Copper catalyst can be cytotoxic, limiting in vivo applications. Ligands can mitigate toxicity. | Excellent biocompatibility due to the absence of a catalyst.[8] | Excellent biocompatibility.[11] |
| Reagent Size | Small and minimally perturbing to the biological system. | Bulky cyclooctyne ring can be sterically hindering.[12] | Tetrazine and its reaction partner can be relatively large. |
| Stability of Linkage | Forms a highly stable triazole ring. | Forms a stable triazole ring. | Forms a stable dihydropyridazine, which can be engineered to be cleavable.[13] |
| Ideal Applications | In vitro bioconjugation, proteomics, material science, fixed-cell imaging. | Live-cell imaging, in vivo applications where copper toxicity is a concern.[] | In vivo imaging, pre-targeting applications, applications requiring extremely fast kinetics.[15] |
Experimental Protocols
Synthesis of 1-Benzyl-4-ethynyl-1H-pyrazole
The synthesis of 1-benzyl-4-ethynyl-1H-pyrazole can be achieved through a Sonogashira cross-coupling reaction. This protocol is a general guideline and may require optimization.
Workflow for the Synthesis of 1-Benzyl-4-ethynyl-1H-pyrazole
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-benzyl-4-ethynyl-1H-pyrazole
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 1-benzyl-4-ethynyl-1H-pyrazole is not merely a procedural task; it is a critical final step in the experimental workflow, essential for ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive framework for the safe handling and disposal of this compound, grounded in its unique chemical properties.
Understanding the Hazard Profile: A Molecular-Level Causality
Effective disposal protocols are built upon a foundational understanding of the molecule's inherent risks. The structure of 1-benzyl-4-ethynyl-1H-pyrazole presents a trifecta of considerations derived from its constituent functional groups: the pyrazole core, the terminal ethynyl group, and the benzyl substituent.
-
The Pyrazole Core: The pyrazole ring system is a common scaffold in pharmacologically active compounds.[1][2][3] While immensely useful, pyrazole derivatives are often classified as harmful if swallowed, skin and eye irritants, and may cause respiratory irritation.[4][5] Long-term exposure to some pyrazoles has been associated with potential organ damage.[4] Furthermore, these compounds can be harmful to aquatic life with long-lasting effects.[4]
-
The Ethynyl Group (Terminal Alkyne): This is the most significant feature from a safety and disposal perspective. Terminal alkynes, like acetylene, are high-energy functional groups.[6] They pose a reactivity hazard and can be unstable under certain conditions. Of particular concern is their tendency to form explosive metal acetylides, especially with heavy metals like copper, silver, and mercury. Free acetylene can undergo explosive decomposition when compressed or overheated.[6][7] Therefore, any procedure involving heat, pressure, or contact with incompatible metals must be strictly avoided.
-
The Benzyl Group: While relatively stable, the benzyl group contributes to the overall lipophilicity of the molecule. It is important to consider that some benzyl-containing compounds can act as skin sensitizers.[8]
The confluence of these properties dictates a disposal strategy that prioritizes the neutralization of reactivity hazards while containing the toxicological and environmental risks.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling 1-benzyl-4-ethynyl-1H-pyrazole for any purpose, including disposal, the following personal protective equipment is mandatory. This is a non-negotiable standard for mitigating the risks of skin/eye irritation and accidental exposure.[9][10][11]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and accidental contact with the eyes, preventing serious irritation or damage.[4][10] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact, irritation, and potential absorption.[11] |
| Body Protection | Standard flame-resistant laboratory coat. | Protects against incidental splashes and contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. | Ensures adequate ventilation to prevent inhalation of any dust or vapors, which may cause respiratory irritation.[10][12] |
Handling Causality: Always handle this compound in a well-ventilated chemical fume hood to avoid creating dusts or aerosols.[10] Use tools and spatulas made of non-sparking materials to prevent ignition sources. Avoid grinding the material or any action that could generate static electricity or friction.
Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for the disposal of 1-benzyl-4-ethynyl-1H-pyrazole is to never dispose of it down the drain or in regular solid waste.[4][10] All waste streams containing this compound must be treated as hazardous chemical waste.
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.[13]
-
Labeling: The label must be explicit. At a minimum, it should read:
-
"Hazardous Waste"
-
"1-benzyl-4-ethynyl-1H-pyrazole"
-
"Reactive, Toxic"
-
List all other components in the waste container (e.g., solvents).
-
Hazard Pictograms: Include pictograms for Acute Toxicity, Skin/Eye Irritation, and Environmental Hazard.
-
-
Incompatible Materials: Store this waste stream separately from strong oxidizing agents, strong acids, and heavy metal salts to prevent potentially violent reactions.
-
Solid Waste (Pure Compound, Contaminated Labware):
-
Carefully transfer any unused or waste solid 1-benzyl-4-ethynyl-1H-pyrazole into the designated hazardous waste container.
-
Disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, pipette tips) should also be placed in this container.
-
Do not mix with other waste types unless you have confirmed compatibility.
-
-
Liquid Waste (Solutions, Mother Liquor):
-
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., acetone or ethyl acetate) in a chemical fume hood.
-
Collect this first rinse ("prerinse") as hazardous liquid waste.
-
Subsequent rinses can be performed, with the rinsate also collected as hazardous waste. This ensures that no reactive material enters the aqueous waste stream.
-
-
Engage Professionals: The only acceptable method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company.[4][9] These companies have the specialized facilities, such as high-temperature incinerators with afterburners and scrubbers, required to destroy the compound safely and completely.[4]
-
Documentation: Maintain a log of the waste generated, including the amount and date. Follow all institutional and local regulations for waste manifest and pickup scheduling.
Emergency Procedures for Spills and Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Small Spill (<1g):
-
Ensure the area is well-ventilated (in a fume hood).
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[11]
-
Carefully sweep or scoop the material into the designated solid hazardous waste container. Avoid creating dust.[10]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone) and place the cloth in the waste container.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-benzyl-4-ethynyl-1H-pyrazole.
Caption: Disposal workflow for 1-benzyl-4-ethynyl-1H-pyrazole.
References
-
Safety Data Sheet - 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide. Angene Chemical. [Link]
-
Acetylene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]
-
Acetylene. Air Products. [Link]
-
Acetylene Safety Guidelines. Scribd. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Safe use of Acetylene. Health and Safety Executive (HSE). [Link]
-
Safety Data Sheet: Benzyl alcohol. Carl ROTH. [Link]
-
1-Benzyl-1H-pyrazole-4-boronic acid | C10H11BN2O2. PubChem. [Link]
-
Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH). [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology (IJRASET). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

